Butyl 4-[(4-iodobenzoyl)amino]benzoate
Description
Butyl 4-[(4-iodobenzoyl)amino]benzoate is an aromatic ester-amidine hybrid compound characterized by a benzoate ester core substituted with a 4-iodobenzoylamino group. This compound shares structural similarities with other halogenated or nitro-substituted benzoate derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C18H18INO3 |
|---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
butyl 4-[(4-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18INO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21) |
InChI Key |
CMIXIPBUGJHIRK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the para position of the benzoyl group significantly impacts molecular weight, polarity, and stability. Key analogs include:
Table 1: Comparative Analysis of Butyl 4-[(4-Iodobenzoyl)amino]benzoate and Analogs
Key Observations:
- Iodo vs. Bromo analogs may exhibit higher reactivity in nucleophilic substitutions due to weaker C–Br bonds compared to C–I .
- Nitro-Substituted Analogs : The nitro group (as in the methyl nitrobenzoate derivative) enhances electron-withdrawing effects, accelerating photodegradation and oxidative pathways compared to halogenated analogs .
Photodegradation Pathways
Butyl benzoate derivatives undergo UV-induced degradation via hydrolysis, decarboxylation, or radical-mediated oxidation. For example:
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